molecular formula C13H17N3O2 B3020262 3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2034394-49-3

3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one

Cat. No.: B3020262
CAS No.: 2034394-49-3
M. Wt: 247.298
InChI Key: ZKKXAPSMQZEJAY-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a complex organic compound that features a pyrrolidine ring substituted with a pyrimidin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidin-2-yloxy group through nucleophilic substitution reactions. The final step often involves the formation of the but-2-en-1-one moiety through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Pyrimidine derivatives: Compounds featuring the pyrimidine ring with various functional groups.

Uniqueness

3-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)but-2-en-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-methyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-10(2)8-12(17)16-7-4-11(9-16)18-13-14-5-3-6-15-13/h3,5-6,8,11H,4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKXAPSMQZEJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCC(C1)OC2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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